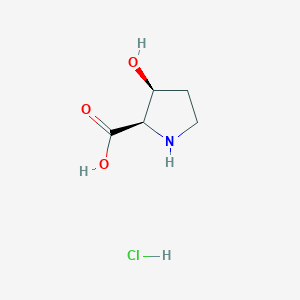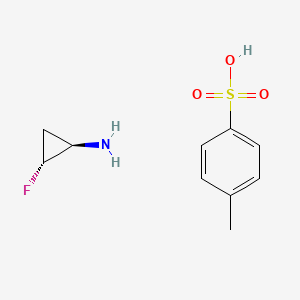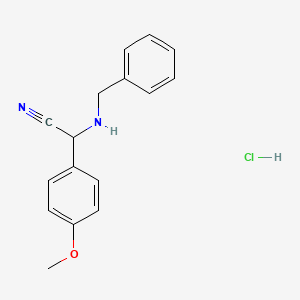
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
“(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 468061-05-4 . It has a molecular weight of 167.59 . The IUPAC name for this compound is (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3.ClH/c7-3-1-2-6-4 (3)5 (8)9;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m0./s1 . The InChI key is HHFGQFQJUWOFCN-RFKZQXLXSA-N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.59 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 167.0349209 g/mol . The topological polar surface area of the compound is 69.6 Ų . The compound has a heavy atom count of 10 .
Wissenschaftliche Forschungsanwendungen
Tissue Localization Studies
- Autoradiographic Study on Tissue Localization : A study conducted on mice used (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride to understand its tissue localization. The compound, due to its structural similarity to amino acids like proline and hydroxylproline, showed intense localization in liver, kidney, dorsal root ganglion, tracheal cartilage, and pancreas. The study provides insights into the compound's potential in understanding tissue-specific drug delivery or compound localization (Liang, Marlowe, & Waddell, 1982).
Bioactivity Studies
- Biologically Active Compounds of Plants : The study explores the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. The research highlights the bioactivity of natural carboxylic acids, their antioxidant properties, and potential in pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Applications in Material Science
- Organic Acids for Stimulation Purposes : The review paper discusses the use of organic acids, including (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, in acidizing operations for carbonate and sandstone formations. It provides insights into the potential of organic acids in enhancing oil and gas operations, highlighting the advancements, limitations, and various applications of these acids (Alhamad et al., 2020).
Understanding Biocatalyst Inhibition
- Understanding Biocatalyst Inhibition by Carboxylic Acids : The study examines the impact of carboxylic acids on microbes used in fermentation processes, emphasizing the inhibition effects of such compounds. It highlights the importance of understanding the interaction between carboxylic acids and biocatalysts, which is crucial for optimizing fermentation processes and improving the yield of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)










